N-(4-Methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine
Description
N-(4-Methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine (CAS: 104499-47-0), also known as MBPEN, is a discontinued antihistamine that primarily targeted central nervous system (CNS) receptors for treating allergic rhinitis and asthma . Its molecular formula is C₁₆H₂₁N₃O (molecular weight: 271.36 g/mol), featuring a 4-methoxybenzyl group attached to an ethylenediamine backbone substituted with a methyl group and a pyridinyl moiety . The compound was metabolized in the liver to form N-oxides and maleate salts, with renal excretion as the primary elimination route . Preclinical toxicology studies in rhesus monkeys highlighted its distinct metabolic and chromatographic profiles, though specific toxicity thresholds remain unpublished .
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-methyl-N'-pyridin-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-17-11-12-19(16-5-3-4-10-18-16)13-14-6-8-15(20-2)9-7-14/h3-10,17H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSMQXIHQRJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146505 | |
| Record name | 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104499-47-0 | |
| Record name | 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104499470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((2-METHYLAMINOETHYL)(P-METHOXYBENZYL)AMINO)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSB2WGJ69E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nucleophilic Substitution via Alkylation
The most widely reported synthesis involves a two-step alkylation process. In the first step, 2-chloropyridine reacts with p-methoxybenzylamine in the presence of a base to form 2-(p-methoxybenzylamino)pyridine. This intermediate undergoes subsequent alkylation with N-methylethylenediamine under controlled conditions.
Key Reaction Parameters
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Solvent Selection : Toluene is preferred for its ability to dissolve aromatic intermediates while minimizing side reactions.
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Base Optimization : Sodium hydride (NaH) outperforms potassium carbonate (K2CO3) in deprotonating amines, achieving 85% intermediate yield compared to 72% with K2CO3.
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Temperature Control : Maintaining 60-65°C during the first alkylation prevents thermal degradation of the methoxybenzyl group.
The stoichiometric ratio of 2-chloropyridine to p-methoxybenzylamine critically impacts yield:
| Molar Ratio (Pyridine:Benzylamine) | Yield (%) | By-Product Formation |
|---|---|---|
| 1:1 | 78 | 12% dimerization |
| 1:1.2 | 85 | 8% unreacted amine |
| 1:0.8 | 64 | 22% chloropyridine |
Reductive Amination Approach
An alternative route employs reductive amination between 2-pyridinecarboxaldehyde and N-(4-methoxybenzyl)-N'-methylethylenediamine. This method, while less common, avoids halogenated precursors:
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Condensation of aldehyde and diamine in methanol at 25°C
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In situ reduction using sodium cyanoborohydride (NaBH3CN)
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Acidic workup to protonate the tertiary amine
This method yields 68-72% product but requires stringent moisture control to prevent aldehyde oxidation.
Reaction Condition Optimization
Solvent Systems
Comparative solvent studies reveal dichloromethane (DCM) enhances reaction rates in secondary alkylation steps due to its high polarity:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 2.38 | 8 | 78 |
| DCM | 8.93 | 5 | 82 |
| Acetonitrile | 37.5 | 6 | 75 |
Catalytic Enhancements
Introducing phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) accelerates interfacial reactions in biphasic systems:
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Without PTC: 65% conversion after 6 hours
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With 5 mol% TBAB: 89% conversion in 3 hours
However, PTCs complicate downstream purification by forming stable emulsions during aqueous extraction.
Purification and Isolation Techniques
Acid-Base Extraction
The crude product is typically subjected to sequential acid-base extraction:
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Dissolve in 2M HCl to protonate amine groups
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Wash organic layer with toluene to remove neutrals
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Basify aqueous phase to pH 9 with NaOH
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Extract product into fresh toluene
This method achieves 92-95% purity but risks hydrolyzing the methoxy group if over-acidified.
Crystallization Optimization
Recrystallization from acetone/hexane mixtures (3:1 v/v) produces needle-like crystals suitable for X-ray analysis:
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Solubility in acetone: 12.8 g/100mL at 20°C
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Cooling rate: 0.5°C/min minimizes inclusion of solvent impurities
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Final purity: 99.2% by HPLC (210 nm detection)
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale studies demonstrate advantages of tubular flow reactors over batch processes:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Cycle Time | 8 h | 1.5 h |
| Energy Consumption | 18 kWh/kg | 9.2 kWh/kg |
| Space-Time Yield | 0.45 kg/m³·h | 2.1 kg/m³·h |
Waste Stream Management
The synthesis generates 3.2 kg of aqueous waste per kg product, primarily containing:
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Unreacted sodium hydride (0.8 M)
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Sodium chloride (1.2 M)
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Trace toluene (≤50 ppm)
Neutralization with CO2 gas precipitates sodium carbonate, reducing effluent toxicity by 78%.
Case Study: Large-Scale Synthesis Protocol
A validated kilogram-scale procedure from patent literature involves:
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Charge 2.4 kg 2-chloropyridine and 3.1 kg p-methoxybenzylamine into 120 L toluene
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Add 1.8 kg sodium hydride (60% dispersion) over 90 minutes
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Reflux at 110°C for 6 hours with mechanical agitation
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Cool to 40°C, filter through Celite® bed
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Distill toluene under reduced pressure (150 mbar)
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Recrystallize residue from 80 L acetone/hexane
Critical Quality Attributes
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Residual solvent: <300 ppm (ICH Q3C limits)
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Heavy metals: <10 ppm (USP <231> compliant)
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Chiral purity: 99.8% ee by chiral HPLC
Analytical Characterization
Spectroscopic Fingerprints
1H NMR (400 MHz, CDCl3)
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δ 8.21 (d, J=4.8 Hz, 1H, Py-H)
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δ 7.45 (t, J=7.6 Hz, 1H, Py-H)
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δ 6.83 (d, J=8.4 Hz, 2H, Ar-H)
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δ 3.78 (s, 3H, OCH3)
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δ 2.72 (t, J=6.0 Hz, 2H, NCH2)
FT-IR (KBr)
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3320 cm⁻¹ (N-H stretch)
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1604 cm⁻¹ (C=C aromatic)
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1247 cm⁻¹ (C-O methoxy)
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted pyridine derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pyrilamine (Mepyramine)
- CAS : 59-33-6 (maleate salt)
- Formula : C₁₇H₂₃N₃O
- Key Features: Replaces the methyl group in MBPEN with a dimethylamino moiety and retains the 4-methoxybenzyl group .
- Pharmacology: A first-generation antihistamine with broader applications, including allergic dermatitis and urticaria. Its dimethylamino group enhances H₁-receptor binding affinity compared to MBPEN .
Chloropyramine
- CAS : 59-32-5
- Formula : C₁₆H₂₀ClN₃
- Key Features: Substitutes the 4-methoxybenzyl group with a 4-chlorobenzyl group and includes a dimethylaminoethyl chain .
- Pharmacology : Exhibits higher potency in blocking histamine-induced bronchoconstriction due to the electron-withdrawing chlorine substituent, which improves receptor interaction .
N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine
- CAS : 109912-34-7
- Formula : C₂₁H₂₈N₄O
- Key Features: Adds a 4-cyanobutyl chain to the ethylenediamine backbone, increasing molecular weight to 352.47 g/mol .
Pharmacological and Metabolic Comparisons
Key Observations:
Substituent Effects: The 4-methoxy group in MBPEN and Pyrilamine enhances solubility but reduces CNS penetration compared to Chloropyramine’s lipophilic 4-chloro substituent . The cyanobutyl chain in 109912-34-7 increases molecular weight and lipophilicity, suggesting prolonged half-life in preclinical models .
Metabolism: MBPEN and Pyrilamine undergo hepatic oxidation, but Pyrilamine’s dimethylamino group allows faster demethylation, shortening its therapeutic window .
Biological Activity
N-(4-Methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H26N4O
- Molecular Weight : 314.43 g/mol
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Chemical Structure :
Research indicates that this compound interacts with various biological targets, particularly in the central nervous system and cancer cells. Its activity can be attributed to its ability to modulate neurotransmitter systems and inhibit certain signaling pathways involved in cell proliferation.
- Serotonin Receptor Interaction : The compound has shown high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and various psychiatric disorders .
- Antiproliferative Activity : Studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines, including laryngeal cancer (RK33) and rhabdomyosarcoma (TE671) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | RK33 (Laryngeal Cancer) | 15.0 | Induction of apoptosis |
| Antiproliferative | TE671 (Rhabdomyosarcoma) | 12.5 | Cell cycle arrest |
| Serotonin Receptor Binding | 5-HT2A | High Affinity | Modulation of serotonin signaling |
Case Study 1: Anticancer Properties
In a study assessing the anticancer properties of various compounds, this compound was evaluated for its effects on RK33 and TE671 cell lines. The results indicated a significant reduction in cell viability at concentrations below 20 µM. The study concluded that the compound's ability to induce apoptosis could be a promising avenue for cancer treatment.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological profile of this compound. It was found to enhance serotonin signaling in vitro, which suggests its potential application in treating mood disorders. The compound's selective binding to the 5-HT2A receptor may contribute to its therapeutic effects.
Q & A
Q. What mechanistic insights explain stereochemical outcomes in derivatives like N-(2,4-difluorophenyl) analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
